2,4,6-Tribromophenyl 2,4,6-trimethylbenzene-1-sulfonate
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Overview
Description
2,4,6-Tribromophenyl 2,4,6-trimethylbenzene-1-sulfonate is an organic compound that features both brominated phenyl and sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tribromophenyl 2,4,6-trimethylbenzene-1-sulfonate typically involves the bromination of phenyl and sulfonation of benzene derivatives. One common method includes the reaction of 2,4,6-tribromophenol with 2,4,6-trimethylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the sulfonate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonation processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tribromophenyl 2,4,6-trimethylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms, forming less brominated phenyl derivatives.
Substitution: The bromine atoms in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less brominated phenyl derivatives. Substitution reactions can result in various substituted phenyl compounds.
Scientific Research Applications
2,4,6-Tribromophenyl 2,4,6-trimethylbenzene-1-sulfonate has several scientific research applications:
Biology: Investigated for its potential as an antimicrobial agent due to its brominated phenyl structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Tribromophenyl 2,4,6-trimethylbenzene-1-sulfonate involves its interaction with molecular targets through its brominated phenyl and sulfonate groups. These interactions can disrupt biological processes in microorganisms, leading to antimicrobial effects. The compound may also interact with enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromophenol: A brominated phenol used as a fungicide and wood preservative.
2,4,6-Tribromophenyl methacrylate: Used in polymer chemistry for the synthesis of flame retardant materials.
1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene: Another brominated compound with applications in organic synthesis.
Uniqueness
2,4,6-Tribromophenyl 2,4,6-trimethylbenzene-1-sulfonate is unique due to its combination of brominated phenyl and sulfonate groups, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring both bromination and sulfonation functionalities.
Properties
IUPAC Name |
(2,4,6-tribromophenyl) 2,4,6-trimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Br3O3S/c1-8-4-9(2)15(10(3)5-8)22(19,20)21-14-12(17)6-11(16)7-13(14)18/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGISFGABHFTBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=C(C=C(C=C2Br)Br)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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